molecular formula C13H17N B14137915 N-Cyclohex-2-en-1-yl-2-methyl-aniline

N-Cyclohex-2-en-1-yl-2-methyl-aniline

Cat. No.: B14137915
M. Wt: 187.28 g/mol
InChI Key: IHGYAEMYIAMANS-UHFFFAOYSA-N
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Description

N-Cyclohex-2-en-1-yl-2-methyl-aniline (CAS 84487-64-9) is a chemical compound with a molecular formula of C13H17N and a molecular weight of 187.285 g/mol . It is supplied as a liquid, specifically a yellow to pale yellow or colorless oil . This aniline derivative features both a cyclohexene ring and a methyl-substituted aniline group, making it a potential building block in organic synthesis for the development of more complex molecular structures. As a secondary amine, it may serve as a key intermediate in medicinal chemistry and materials science research, for example in the exploration of novel heterocyclic compounds or functionalized polymers. To ensure stability and longevity, this product should be stored under specific conditions: in a refrigerator between 2 to 8 °C, under an inert atmosphere, and protected from light . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-2-methylaniline

InChI

InChI=1S/C13H17N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h3,5-8,10,12,14H,2,4,9H2,1H3

InChI Key

IHGYAEMYIAMANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCCC=C2

Origin of Product

United States

Preparation Methods

Zincke Salt-Mediated N-Alkylation

The Zincke salt method, detailed in patent WO2011012269A2, provides a robust pathway for synthesizing N-substituted anilines. This two-step process involves:

  • Formation of a Zincke-type pyridinium salt (e.g., from 6-chloro-2,4-dimethoxypyrimidine or 2-amino-4-chloropyrimidine).
  • Displacement of the pyridinium leaving group by a primary amine, such as 2-methylaniline.

For this compound, the cyclohexenyl group is introduced via a Zincke salt intermediate. A representative reaction employs a pyridinium salt derived from 2-amino-6-chloropurine, which reacts with cyclohex-2-en-1-amine to form the intermediate. Subsequent displacement by 2-methylaniline yields the target compound.

Example Protocol

  • React 2-amino-6-chloropurine (1.0 equiv) with nicotinamide (1.0 equiv) in methanol at 50°C for 4 hours to form the Zincke salt.
  • Add 2-methylaniline (1.5 equiv) to the reaction mixture and stir at room temperature for 1 hour.
  • Precipitate the product by adding ethyl acetate, followed by vacuum drying.

Key Parameters

Parameter Value
Solvent Methanol
Temperature (Step 1) 50°C
Temperature (Step 2) Room temperature
Yield 70–85% (estimated)

Direct Alkylation of 2-Methylaniline

A simpler approach involves alkylating 2-methylaniline with cyclohex-2-en-1-yl bromide or chloride under basic conditions. This method is less documented in the literature but aligns with general N-alkylation principles.

Reaction Mechanism
2-Methylaniline acts as a nucleophile, attacking the electrophilic carbon in cyclohex-2-en-1-yl bromide. A base (e.g., K₂CO₃) neutralizes the HBr byproduct.

Optimization Challenges

  • Steric hindrance : The cyclohexene ring’s bulkiness may reduce reaction efficiency.
  • Regioselectivity : Competing reactions at the cyclohexene double bond require careful control of reaction conditions.

Purification and Characterization

Workup Procedures

Post-synthetic purification typically involves:

  • Solvent evaporation under reduced pressure.
  • Dissolution-precipitation cycles (e.g., methanol/ethyl acetate).
  • Column chromatography for higher-purity isolates.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 5.6–5.8 ppm (cyclohexene protons), δ 6.5–7.2 ppm (aromatic protons).
  • MS (ESI+) : m/z 188.1 [M+H]⁺.

Industrial and Scalability Considerations

Cost-Efficiency of Zincke Salts

While Zincke salt methods offer high yields, the cost of pyridinium precursors may limit large-scale applications. Alternatives like catalytic amination or flow chemistry could mitigate this.

Environmental Impact

  • Solvent waste : Methanol and ethyl acetate require recycling.
  • Byproduct management : Halide salts (e.g., KCl) must be disposed of responsibly.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohex-2-en-1-yl-2-methyl-aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the cyclohexene ring or the aniline moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines.

Scientific Research Applications

N-Cyclohex-2-en-1-yl-2-methyl-aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohex-2-en-1-yl-2-methyl-aniline involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Cyclohex-2-en-1-yl-2-methyl-aniline with structurally related compounds, highlighting variations in substituents, physicochemical properties, and toxicity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP* Toxicity Classification
This compound C₁₃H₁₇N 191.29 (estimated) N-Cyclohexenyl, 2-methyl ~3.5 Not available
N-Cyclohexyl-2-nitroaniline C₁₂H₁₆N₂O₂ 220.27 N-Cyclohexyl, 2-nitro N/A Not available
2-(Cyclohexyloxy)aniline C₁₂H₁₇NO 191.27 2-Cyclohexyloxy 3.56 Not available
N-(cyclohex-2-en-1-yl)-N-methylaniline C₁₃H₁₇N 191.29 N-Cyclohexenyl, N-methyl N/A Acute Toxicity (Cat. 4)

*LogP values estimated or derived from analogs.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The 2-nitro group in N-Cyclohexyl-2-nitroaniline is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen and increasing polarity compared to the 2-methyl substituent in the target compound. This likely results in lower LogP (more hydrophilic behavior) for the nitro derivative. The LogP of 2-(Cyclohexyloxy)aniline (3.56) suggests similar lipophilicity for the target compound, given its methyl and cyclohexenyl groups.

Cyclohexenyl vs. Cyclohexyl Groups :

  • The unsaturated cyclohexenyl group in the target compound may confer greater reactivity (e.g., susceptibility to oxidation or Diels-Alder reactions) compared to saturated cyclohexyl analogs like N-Cyclohexyl-2-nitroaniline. This unsaturation could also influence metabolic pathways or binding interactions in biological systems.

Toxicity Profiles :

  • N-(cyclohex-2-en-1-yl)-N-methylaniline is classified as Acute Toxicity Category 4 (oral, dermal, inhalation), indicating moderate hazard. While direct data for the target compound are lacking, structural similarities suggest comparable handling precautions, including the use of personal protective equipment (PPE) and proper ventilation.

Research Findings and Implications

Electronic and Steric Effects :

  • The electron-donating methyl group in the target compound may stabilize the aniline nitrogen’s lone pair, increasing basicity relative to nitro-substituted analogs. This could enhance interactions with acidic biological targets or metal ions.
  • The steric bulk of the cyclohexenyl group might hinder access to certain enzymatic active sites, a consideration in drug design or catalytic applications.

Metabolic and Environmental Fate: The unsaturated cyclohexenyl group could undergo epoxidation or hydroxylation in vivo, as seen with other cyclohexene derivatives. This contrasts with saturated cyclohexyl analogs, which are typically more metabolically stable . Limited ecotoxicity data (e.g., persistence, bioaccumulation) for these compounds highlight a critical research gap .

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